3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid
Description
Historical Development of Triazolopyridine Chemistry
The triazolopyridine scaffold emerged as a significant heterocyclic system in the late 20th century, with early synthetic methods reported in the 1990s involving imine intermediates and phosphorus oxychloride-mediated cyclizations. The development of 3-oxo-2,3-dihydro-triazolo-[4,3-a]pyridine-7-carboxylic acid represents a specialized branch of this chemistry, driven by the need for bioactive heterocycles with improved solubility and functionalization potential. A pivotal advancement occurred in 2014 with the introduction of one-pot synthesis protocols using ultrasonic irradiation and dehydrating agents, which streamlined the production of triazolopyridine derivatives. Recent applications in drug discovery, such as tankyrase inhibition (2021) and RORγt inverse agonism (2020), have further solidified its importance.
Classification and Nomenclature of 3-Oxo-2,3-dihydro-triazolo[4,3-a]pyridine Derivatives
This compound belongs to the triazolo[4,3-a]pyridine family, classified by:
- Fusion pattern : A triazole ring (positions 1,2,4) fused to a pyridine at positions 4 and 3-a.
- Substituents :
- 3-Oxo group at position 3
- Carboxylic acid at position 7
Systematic IUPAC Name :
3-Oxo-2,3-dihydro-triazolo[4,3-a]pyridine-7-carboxylic acid
Alternative nomenclature :
- 1,2,4-Triazolo[4,3-a]pyridine-3(2H)-one-7-carboxylic acid
- 8-Carboxy-triazolo[4,3-a]pyridin-3(2H)-one
Derivatives are classified based on:
| Modification Site | Example Derivatives |
|---|---|
| Position 7 | Methyl esters, amides |
| Position 3 | Thione analogs |
| Position 5 | Halogenated variants |
Significance in Heterocyclic Chemistry Research
This compound serves as a multifunctional scaffold in medicinal chemistry due to:
- Dual hydrogen-bonding capacity : The 3-oxo and 7-carboxylic acid groups enable interactions with biological targets (e.g., enzyme active sites).
- Planar aromatic system : Facilitates π-π stacking in protein binding pockets.
- Synthetic versatility : The carboxylic acid permits direct coupling to amines/alcohols for prodrug development.
Key applications include:
Properties
IUPAC Name |
3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6(12)4-1-2-10-5(3-4)8-9-7(10)13/h1-3H,(H,9,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJWHJAWXQMXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083369-17-8 | |
| Record name | 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of N-(Pyridin-2-yl)formamide Oxime
A notable method involves the cyclization of N-(pyridin-2-yl)formamide oxime in hot polyphosphoric acid (PPA) at elevated temperatures (~200 °C). This process induces ring closure to form the triazolo[4,3-a]pyridine core. The oxime undergoes rearrangement and dehydration, leading to the formation of the 3-oxo-2,3-dihydro-triazolo-[4,3-a]pyridine-7-carboxylic acid framework. This method is classical and provides a direct route to the fused heterocycle.
Tandem Condensation Using Hydrazine Derivatives and β-Ketoesters
Another efficient synthetic route involves the reaction of hydrazine derivatives (such as N-amino-2-iminopyridines) with β-ketoesters (e.g., ethyl acetoacetate) in the presence of acetic acid and molecular oxygen as an oxidant. This catalyst-free cross-dehydrogenative coupling reaction proceeds via:
- Initial condensation between the hydrazine and β-ketoester to form an intermediate hydrazone.
- Oxidative C(sp^3)–C(sp^2) coupling promoted by acetic acid and O_2.
- Subsequent dehydrative cyclization to yield the triazolo[4,3-a]pyridine core with a carboxylic acid substituent.
This method benefits from mild conditions, high atom economy, and environmentally friendly oxidants (O_2), achieving good to excellent yields.
Use of Catalysts and Solvent Effects
- Reactions in ethanol under air without catalysts often fail to proceed.
- Addition of palladium or copper acetate catalysts in solvents like acetic acid or DMF promotes formation of triazolo derivatives.
- The amount of acetic acid and the atmosphere (air, oxygen, or inert gas) significantly influence the yield.
The following table summarizes the effect of acetic acid equivalents and atmosphere on the yield of the target compound in the reaction of N-amino-2-iminopyridine with ethyl acetoacetate:
Reaction conditions: N-amino-2-iminopyridine (3 mmol), ethyl acetoacetate (3 mmol), solvent ethanol, reflux, 48 h.
This data indicates that higher equivalents of acetic acid and an oxygen atmosphere significantly improve the yield, reaching up to 94% under optimal conditions.
The proposed mechanism involves:
- Formation of hydrazone intermediate from N-amino-2-iminopyridine and β-ketoester.
- Acetic acid promotes protonation and activation of the substrate.
- Molecular oxygen acts as a green oxidant facilitating dehydrogenative coupling.
- Intramolecular cyclization leads to the fused triazolo-pyridine ring.
- Final tautomerization and oxidation yield the 3-oxo form with carboxylic acid functionality.
| Aspect | Details |
|---|---|
| Advantages | Mild conditions, catalyst-free options available, high atom economy, environmentally friendly oxidants (O_2), good yields. |
| Challenges | Requires careful control of acid equivalents and atmosphere; some substrates show low reactivity without catalysts or under inert atmosphere. |
| Scalability | Methods using PPA and oxidative CDC reactions are scalable with appropriate safety measures. |
| Purity and Characterization | Products characterized by NMR, HRMS, and sometimes X-ray crystallography to confirm structure. |
The preparation of 3-oxo-2,3-dihydro-triazolo-[4,3-a]pyridine-7-carboxylic acid can be efficiently achieved through cyclization of N-(pyridin-2-yl)formamide oxime in polyphosphoric acid or via oxidative cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-ketoesters under acetic acid and oxygen atmosphere. The latter method offers an environmentally friendly and high-yielding synthetic route, suitable for further pharmaceutical development and structural diversification.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazolo-pyridine compounds .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it suitable for various applications:
- Antimicrobial Activity : Studies have indicated that derivatives of 3-oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine possess antimicrobial properties against various bacterial strains. These compounds can inhibit the growth of pathogens by interfering with their metabolic processes.
- Anticancer Properties : Research has shown that this triazole derivative can induce apoptosis in cancer cells. Its mechanism involves the modulation of cell signaling pathways that lead to programmed cell death.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This makes it a candidate for treating inflammatory diseases.
- CNS Activity : Some derivatives have been studied for their effects on the central nervous system (CNS), showing promise as anxiolytics or antidepressants.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various derivatives of 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the side chains significantly enhanced antibacterial activity.
Case Study 2: Anticancer Mechanisms
Research conducted at a leading pharmaceutical institute explored the anticancer effects of this compound on breast cancer cell lines. The findings revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
Case Study 3: CNS Activity Assessment
A pharmacological study assessed the anxiolytic effects of a derivative in animal models. The results showed reduced anxiety-like behavior in treated subjects compared to controls, suggesting potential for further development as an anxiolytic agent.
Summary Table of Applications
Mechanism of Action
The mechanism by which 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid exerts its effects involves the inhibition of soluble epoxide hydrolase (sEH). sEH acts on lipid epoxides, such as epoxyeicosatrienoic acids (EETs), which are known to affect blood pressure and vascular permeability. By inhibiting sEH, the compound helps maintain the vasodilatory properties of lipid epoxides, leading to therapeutic effects in conditions like hypertension and stroke .
Comparison with Similar Compounds
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
- Molecular Formula : C₂₄H₁₈N₄O₃
- Molecular Weight : 410.43 g/mol
- Key Differences: Heterocyclic Core: Pyrazolo[4,3-c]pyridine vs. triazolo[4,3-a]pyridine. Substituents: Ethyl ester (vs. carboxylic acid) and bulky quinoline/phenyl groups. Properties: Higher lipophilicity due to aromatic substituents, reduced water solubility, and a higher melting point (248–251°C) .
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid
- Molecular Formula : C₉H₇N₃O₂
- Molecular Weight : 209.23 g/mol
- Key Differences: Substituent: Methyl group at position 3 (vs. oxo group).
3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one Derivatives
- Example : 7-(4-Fluorobenzyl)-3-thioxo-...
- Key Differences :
3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid
3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic Acid
- Molecular Formula : C₇H₆N₄O₂
- Molecular Weight : 178.15 g/mol
- Key Differences :
Physicochemical and Pharmacological Comparisons
Biological Activity
3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the triazolo-pyridine family, characterized by a fused triazole and pyridine ring system. Its molecular formula is , and it features a carboxylic acid functional group that contributes to its biological properties. The presence of the triazole ring is significant as it often enhances the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to 3-oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine have shown promising antimicrobial activity. For instance, studies on related triazolo compounds have demonstrated efficacy against various pathogens, including bacteria and protozoa. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in microorganisms .
Anticancer Activity
The anticancer potential of triazolo-pyridine derivatives has been widely studied. For example, derivatives have been shown to inhibit Polo-like kinase 1 (Plk1), a crucial regulator of cell division. Inhibiting Plk1 can lead to cell cycle arrest and apoptosis in cancer cells . The SAR studies indicate that modifications on the triazole ring can enhance potency against specific cancer types.
Neuroprotective Effects
Emerging evidence suggests that compounds in this class may also exhibit neuroprotective effects. They are believed to modulate neurotransmitter systems or provide antioxidant protection against neuronal damage . This opens avenues for exploring their use in neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study assessed the efficacy of various triazolo derivatives against Cryptosporidium parvum, revealing that certain analogs had an EC50 value of 0.17 μM, indicating strong anti-parasitic activity .
- Cancer Cell Line Studies : In vitro studies using HeLa cells demonstrated that modifications to the triazole ring significantly increased cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It can act as a ligand for various receptors, influencing signaling pathways associated with cell growth and apoptosis.
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the validated synthetic routes for preparing 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid and its derivatives?
Methodological Answer:
A common approach involves cyclocondensation reactions using hydrazonoyl chlorides or enaminones as intermediates. For example, reaction of enaminones with aminothiouracil under reflux conditions can yield triazolo-pyridine derivatives. Key steps include:
- Reagents : Hydrazine hydrate, acetic acid, ammonium acetate.
- Conditions : Reflux in acetic acid (4–6 hours), neutralization with saturated NaHCO₃, and purification via column chromatography (ethyl acetate/hexane) .
- Validation : Purity is confirmed by HPLC, and structural characterization employs ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Basic: How is quantitative determination of the compound performed in pharmaceutical-grade samples?
Methodological Answer:
Potentiometric titration with 0.1 M perchloric acid in anhydrous acetic acid/acetic anhydride (1:1 v/v) is a validated method. Critical parameters include:
-
Sample Preparation : 0.250 g dissolved in 30 mL solvent mixture.
-
Endpoint Detection : First potential jump on the titration curve.
-
Validation Criteria :
Parameter Value Acceptable Purity 99.0–101.0% Uncertainty (Δas) ≤0.22% Drying Loss ≤0.5% Results must exclude interference from impurities (e.g., oxidation byproducts) validated via HPLC .
Advanced: How are impurities profiled and controlled during synthesis?
Methodological Answer:
Impurity profiling uses reverse-phase HPLC with UV detection (λ = 254 nm). Common impurities include:
- Impurity A : Semiproducts like 1-(4-fluorobenzyl)-3-hydrazino-pyrazin-2(1H)-one.
- Impurity B : Decomposition products (e.g., 7-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione).
- Acceptance Limits : Total impurities ≤0.5% (w/w). Chromatographic conditions: C18 column, gradient elution (acetonitrile/water + 0.1% TFA), flow rate 1.0 mL/min .
Advanced: What strategies are used to validate analytical methods for this compound?
Methodological Answer:
Method validation follows ICH Q2(R1) guidelines, focusing on:
- Specificity : Resolution ≥2.0 between analyte and impurities.
- Linearity : R² ≥0.998 over 80–120% of target concentration.
- Accuracy : Recovery 98–102% via spiked placebo samples.
- Robustness : Testing pH (±0.2), column temperature (±5°C), and mobile phase composition (±2% organic).
For titrimetric methods, uncertainty budgets include contributions from sample mass (±0.0001 g) and titrant volume (±0.02 mL) .
Advanced: How is the biological activity of derivatives evaluated in preclinical studies?
Methodological Answer:
Cytotoxicity is assessed using human cell lines (e.g., MCF-7, HEPG2) via MTT assay. Key steps:
- Dose Range : 1–100 µM, 48-hour exposure.
- Controls : 5-Fluorouracil (IC₅₀ = 10–20 µM).
- Data Analysis : IC₅₀ calculated using nonlinear regression (GraphPad Prism). Derivatives with IC₅₀ < 50 µM are prioritized for SAR studies .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Based on GHS classification:
- Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), respiratory tract irritation (Category 3).
- PPE : Nitrile gloves, lab coat, safety goggles, and N95 mask.
- First Aid :
- Inhalation: Move to fresh air.
- Skin Contact: Wash with soap/water ≥15 minutes.
- Spills: Absorb with inert material, dispose as hazardous waste .
Advanced: How are derivatives functionalized to enhance target selectivity?
Methodological Answer:
Functionalization at the 3- and 7-positions improves selectivity. Examples:
- 3-Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) via POCl₃-mediated reactions.
- 7-Substitution : Cyclobutyl or aryl groups added via Suzuki coupling.
- Characterization : ¹⁹F NMR for trifluoromethyl derivatives; X-ray crystallography for stereochemical confirmation .
Advanced: How are nitrosamine impurities addressed in regulatory compliance?
Methodological Answer:
Per FDA guidelines, nitrosamine limits (e.g., 7-nitroso derivatives) are set using surrogate compounds (e.g., N-nitroso-1,2,3,6-tetrahydropyridine).
- Analytical Methods : LC-MS/MS with LOQ ≤1 ppb.
- AI Limits : ≤37 ng/day, calculated via linear extrapolation from rodent carcinogenicity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
